molecular formula C18H11NO2 B12540529 3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one CAS No. 652137-98-9

3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one

Cat. No.: B12540529
CAS No.: 652137-98-9
M. Wt: 273.3 g/mol
InChI Key: ZTEHSCMHCBKLIH-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one is a fused heterocyclic compound comprising a naphthopyranone core substituted with a pyridinyl group at the 3-position.

Properties

CAS No.

652137-98-9

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

3-pyridin-2-ylbenzo[f]chromen-1-one

InChI

InChI=1S/C18H11NO2/c20-15-11-17(14-7-3-4-10-19-14)21-16-9-8-12-5-1-2-6-13(12)18(15)16/h1-11H

InChI Key

ZTEHSCMHCBKLIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyridyl Functionalization

A widely employed method involves Suzuki-Miyaura cross-coupling to introduce the pyridyl group at specific positions of the naphthopyranone scaffold. Key steps include:

Synthesis of Brominated Naphthopyranone Precursors

Bromination at the C-3 position of 3H-naphtho[2,1-b]pyran-1-one is achieved via electrophilic aromatic substitution or directed ortho-metalation. For example, 8-bromo-3H-naphtho[2,1-b]pyran-1-one is synthesized from 6-bromo-2-naphthol through acid-catalyzed condensation with diarylpropynols.

Coupling with Pyridylboronic Acids

The brominated intermediate undergoes Suzuki coupling with pyridin-2-ylboronic acid under palladium catalysis. Optimized conditions use Pd(PPh₃)₄, Na₂CO₃, and a 1:1 mixture of dioxane/water at 80°C for 12 hours. This method yields 3-(pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one in 67–84% yield .

Key Advantages:
  • High regioselectivity due to stable boronic acid intermediates.
  • Compatibility with diverse pyridyl substituents.

Acid-Catalyzed Condensation of Naphthols with Pyridyl-Substituted Propynols

Propynol Synthesis

1-(Pyridin-2-yl)-1-(4-methoxyphenyl)prop-2-yn-1-ol is prepared via nucleophilic addition of pyridyl Grignard reagents to 4-methoxybenzoyl chloride, followed by alkynylation.

Cyclocondensation with 2-Naphthol

The propynol reacts with 2-naphthol under BF₃·Et₂O catalysis in dichloromethane at 0°C. Ring closure forms the naphthopyranone core, with subsequent oxidation (CrO₃/H₂SO₄) yielding the target compound in 28–36% overall yield .

Limitations:
  • Competing furan formation via ring contraction reduces yields.
  • Requires strict control of acid concentration to avoid side reactions.

Decarboxylative Coupling Strategies

Coumarin-3-Carboxylic Acid Derivatives

A doubly decarboxylative approach couples coumarin-3-carboxylic acid with pyridylacetic acid hydrochloride. The reaction proceeds in THF with N-methylmorpholine (NMM) at room temperature, achieving 70–98% yield for analogous structures.

Mechanistic Insight:

  • Base-mediated deprotonation of pyridylacetic acid generates a nucleophilic enolate.
  • Michael addition to the coumarin carbonyl followed by decarboxylation forms the fused pyranone ring.

Heck Cross-Coupling for Direct Arylation

Substrate Preparation

1-Bromo-2-naphthol is protected as a methoxymethyl ether to prevent oxidation. The Heck reaction with 2-vinylpyridine using Pd(OAc)₂ and P(o-tol)₃ in DMF at 120°C introduces the pyridyl group, albeit in 25% yield .

Challenges:
  • Low yields due to competing β-hydride elimination.
  • Requires bulky ligands to stabilize the palladium intermediate.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Key Reference
Suzuki Coupling 8-Bromo-naphthopyranone, Pyridylboronic acid Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C 67–84%
Acid-Catalyzed Condensation 2-Naphthol, Pyridylpropynol BF₃·Et₂O, CH₂Cl₂, 0°C 28–36%
Decarboxylative Coupling Coumarin-3-carboxylic acid, Pyridylacetic acid NMM, THF, rt 70–98%*
Heck Coupling 1-Bromo-2-naphthol, 2-Vinylpyridine Pd(OAc)₂, P(o-tol)₃, DMF, 120°C 25%

*Reported for analogous structures; exact yield for target compound requires validation.

Optimization Strategies and Scale-Up Considerations

Solvent and Catalyst Screening

  • Suzuki Coupling: Replacing dioxane with toluene improves solubility of brominated naphthopyranones, increasing yields to 78–86% .
  • Decarboxylative Methods: Ultrasonication reduces reaction time from 24 hours to 1.5 hours while maintaining yields.

Purification Techniques

  • Flash chromatography using hexane/ethyl acetate (3:1) effectively separates target compounds from naphthofuran byproducts.
  • Recrystallization from ethanol/DMF (1:1) enhances purity to >95% for X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized pyridine compounds .

Scientific Research Applications

3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices[][3].

Mechanism of Action

The mechanism by which 3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Spectral Properties

Key derivatives and their properties are summarized below:

Compound Substituent Melting Point (°C) UV λmax (nm) Yield (%) Key References
3-(3’-Methylphenyl)-1H-naphtho[2,1-b]pyran-1-one 3’-Methylphenyl 162 274 23
3-(4’-Methylphenyl)-1H-naphtho[2,1-b]pyran-1-one 4’-Methylphenyl 195–196 285 23
3-(2’,6’-Dichlorophenyl)-1H-naphtho[2,1-b]pyran-1-one 2’,6’-Dichlorophenyl 160–161 261 65
3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one 4-Methoxyphenyl

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) at the para position (4’-methylphenyl) result in higher λmax values (285 nm vs. 274 nm for 3’-methylphenyl), suggesting extended conjugation .
  • Steric and Halogen Effects : The dichlorophenyl-substituted derivative exhibits a lower λmax (261 nm), likely due to electron-withdrawing effects and steric hindrance disrupting planarity .
  • Crystallography : The 4-methoxyphenyl derivative adopts a distorted half-chair conformation in the hydropyran ring, with a dihedral angle of 71.84° between the naphthalene and phenyl rings .
Oxidative Cyclization

Most naphthopyranones are synthesized via DDQ-mediated oxidative cyclization of diarylpropanones. For example:

  • 3-(3’-Methylphenyl) derivative : Reaction of precursor 13 with DDQ in 1,4-dioxane at 110°C for 3 hours yields the product in 23% yield after column chromatography .
  • Dichlorophenyl derivative : Higher yield (65%) is achieved using similar conditions, possibly due to enhanced stability of the dichlorophenyl intermediate .
Catalytic Methods
Antimicrobial Activity

Naphthopyranone derivatives with electron-withdrawing groups (e.g., p-chlorophenyl) exhibit notable antimicrobial activity. For instance:

  • 2-Acetylamino-7-methoxy-4-(p-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile (4): Shows inhibitory effects against bacterial pathogens, attributed to the chloro substituent enhancing membrane permeability .
Fluorescence and Photophysical Properties

Critical Analysis of Structural-Activity Relationships

  • Substituent Position : Para-substituted derivatives generally exhibit higher thermal stability (e.g., 4’-methylphenyl derivative: mp 195–196°C vs. 162°C for 3’-methylphenyl) due to improved packing in the crystal lattice .
  • Halogenation : Dichlorophenyl substitution enhances electrophilicity, improving reactivity in nucleophilic addition reactions but reducing conjugation .
  • Hydrogen Bonding : Hydroxy and methoxy groups (e.g., 9-hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one) facilitate intermolecular hydrogen bonding, influencing solubility and crystallinity .

Biological Activity

3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one is a complex organic compound belonging to the class of naphthopyran derivatives. Its unique structure, characterized by a naphthalene core fused with a pyran ring and substituted with a pyridine moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H11NO2
  • Molecular Weight : 273.3 g/mol

The compound's structure allows for significant interactions with various biological targets, making it a candidate for further pharmacological studies.

Research indicates that 3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one exhibits several biological activities:

  • Antitumor Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival. For example, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and SW620 cells .
  • Enzyme Inhibition : The compound may interact with specific enzymes and receptors, affecting their activity and influencing metabolic pathways. Binding affinity studies are essential to elucidate these interactions and their implications for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of naphthopyran derivatives, including 3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one. Key findings include:

  • Antiproliferative Effects : A study highlighted that derivatives of naphthopyran exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the modulation of key signaling pathways related to cell growth and survival .
  • Binding Affinity Studies : Interaction studies revealed that 3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one binds effectively to certain protein targets, suggesting potential as a lead compound for drug development.
  • Structural Comparisons : Comparative analysis with other naphthopyran derivatives indicates that modifications in the chemical structure can enhance biological activity. For instance:
Compound NameStructure TypeUnique Features
7-Acetyl-1H-naphtho[2,1-b]pyran-1-oneNaphthopyran derivativeAcetyl group enhances solubility
3-(Bis(1-methylethyl)amino)-naphtho[2,1-b]pyranNaphthopyran derivativeIncreased biological activity due to amino substitution
Naphtho[2,3-c]furanFuran derivativeDifferent reactivity due to heterocyclic structure

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